molecular formula C10H11Cl2N3 B135616 Nemazoline CAS No. 130759-56-7

Nemazoline

Cat. No. B135616
CAS RN: 130759-56-7
M. Wt: 244.12 g/mol
InChI Key: FXNNRWAIGIEAST-UHFFFAOYSA-N
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Description

Nemazoline, also known as A-57219, is a nasal decongestant . It has alpha 1-agonist/alpha 2-antagonist activity and was found to be more effective and long-acting than oxymetazoline on canine nasal mucosa, both in-vitro and in-vivo .


Molecular Structure Analysis

The molecular formula of Nemazoline is C10H11Cl2N3 . It has a molecular weight of 244.12 Da . For a detailed molecular structure analysis, techniques such as X-ray crystallography can be used .

Scientific Research Applications

Nasal Decongestion

Nemazoline is primarily known for its use as a nasal decongestant . It exhibits alpha 1-agonist/alpha 2-antagonist activity , which helps in reducing nasal congestion by constricting the blood vessels in the nasal mucosa. This action reduces blood flow to the area, thereby decreasing swelling and the feeling of congestion . Nemazoline has been found to be more effective and long-acting than oxymetazoline, particularly in canine nasal mucosa studies conducted both in-vitro and in-vivo .

Immunomodulatory Nanosystems

Advancements in nanotechnology have led to the exploration of Nemazoline in the development of immunomodulatory nanosystems . These systems aim to modulate the immune system for therapeutic applications, such as drug delivery or vaccine adjuvants. Nemazoline’s properties could potentially be harnessed to target disease-affected cells, concentrating therapeutic effects and reducing systemic side effects .

Enzyme Mimetic Activities

Nemazoline has been studied for its potential enzyme mimetic activities in the field of nanozymes. Nanozymes are nanomaterials that mimic the catalytic reactions of natural enzymes and are gaining attention due to their high stability and low cost. The ability of Nemazoline to participate in such activities could lead to its application in biomedical fields where enzyme-like properties are required .

Nanomedicine Formulations

The field of nanomedicine has seen Nemazoline being considered for incorporation into commercial formulations. These formulations aim to improve drug delivery with controlled/targeted release, increasing efficacy and reducing toxicity. Nemazoline’s properties may contribute to the development of nanomedicine-based formulations that address complex diseases like cancer .

Therapeutic Monitoring and Imaging

Nemazoline’s potential applications extend to therapeutic monitoring and imaging . Multifunctional nanomedicines facilitate concurrent medication delivery, therapeutic monitoring, and imaging, allowing for immediate responses and personalized treatment plans. Nemazoline could play a role in the advancement of nanomaterials for these applications in the biological and medical fields .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, how it is used, and the extent of exposure . Unfortunately, specific safety and hazard information for Nemazoline was not found in the search results.

properties

IUPAC Name

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNRWAIGIEAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156729
Record name Nemazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemazoline

CAS RN

130759-56-7
Record name Nemazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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